molecular formula C21H17BrClN3O3S2 B12135332 2-bromo-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

2-bromo-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide

Cat. No.: B12135332
M. Wt: 538.9 g/mol
InChI Key: XMDXMMAHUDWPMU-ATVHPVEESA-N
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Description

The compound 2-bromo-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a synthetic thiazolidinone derivative characterized by a complex heterocyclic framework. Its structure integrates a 1,3-thiazolidin-4-one core substituted with a 2-chlorobenzylidene moiety, a brominated benzohydrazide side chain, and a butanoyl linker. Such compounds are typically synthesized via multi-step condensation reactions involving hydrazide intermediates and substituted aldehydes, as observed in analogous synthetic pathways .

Properties

Molecular Formula

C21H17BrClN3O3S2

Molecular Weight

538.9 g/mol

IUPAC Name

2-bromo-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide

InChI

InChI=1S/C21H17BrClN3O3S2/c22-15-8-3-2-7-14(15)19(28)25-24-18(27)10-5-11-26-20(29)17(31-21(26)30)12-13-6-1-4-9-16(13)23/h1-4,6-9,12H,5,10-11H2,(H,24,27)(H,25,28)/b17-12-

InChI Key

XMDXMMAHUDWPMU-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=CC=C3Br)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-bromo-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide typically involves multiple steps. One common method includes the reaction of 2-bromobenzohydrazide with 4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N’-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The 2-chlorobenzylidene group in the target compound may confer distinct electronic effects compared to 4-chloro or nitro-substituted analogs, influencing reactivity and bioactivity .

Physicochemical Properties

  • Solubility: The butanoyl linker and bromobenzohydrazide group likely reduce aqueous solubility compared to methoxy- or hydroxy-substituted analogs .
  • Stability : The 2-thioxo group may increase susceptibility to oxidation compared to 2-oxo derivatives .

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